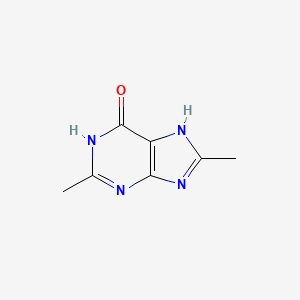
2,8-Dimethyl-3,7-dihydro-6H-purin-6-one
描述
6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- is a chemical compound with the molecular formula C5H4N4O. It is also known by other names such as Hypoxanthine and 6-Hydroxy-1H-purine . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
准备方法
The synthesis of 6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- can be achieved through various synthetic routes. One common method involves the reaction of guanine with hydrogen peroxide under acidic conditions to yield hypoxanthine . Industrial production methods often involve the use of phase transfer catalysts to enhance the reactivity of the nitrogen atoms in the purine ring, facilitating the formation of the desired product .
化学反应分析
6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form xanthine, another purine derivative.
Reduction: Reduction reactions can convert it back to guanine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the purine ring are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are xanthine and guanine .
科学研究应用
6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives.
Biology: It plays a role in nucleotide metabolism and is involved in the salvage pathways of purine synthesis.
Medicine: Hypoxanthine is used in the study of gout and other metabolic disorders related to purine metabolism.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
作用机制
The mechanism of action of 6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- involves its interaction with enzymes involved in purine metabolism. It acts as a substrate for xanthine oxidase, which converts it to xanthine and subsequently to uric acid. This pathway is crucial in the regulation of purine levels in the body and is a target for drugs used to treat gout .
相似化合物的比较
6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- can be compared with other similar compounds such as:
Xanthine: Another purine derivative that is an intermediate in the degradation of purines to uric acid.
Guanine: A purine base found in DNA and RNA.
Adenine: Another purine base that pairs with thymine in DNA and uracil in RNA.
The uniqueness of 6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- lies in its specific role in the salvage pathways of purine metabolism and its use as a biochemical reagent in various scientific studies .
属性
IUPAC Name |
2,8-dimethyl-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-3-8-5-6(9-3)10-4(2)11-7(5)12/h1-2H3,(H2,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUQSUDRIOVPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)NC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396997 | |
| Record name | 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36827-61-9 | |
| Record name | NSC51429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC25258 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




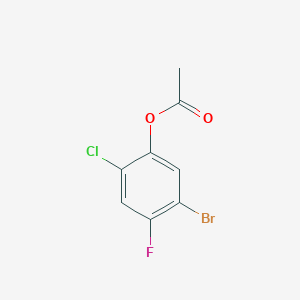
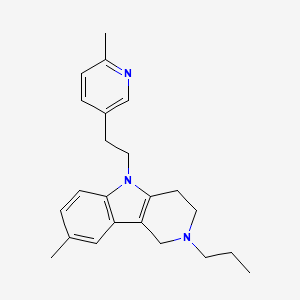
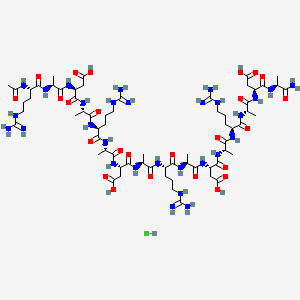
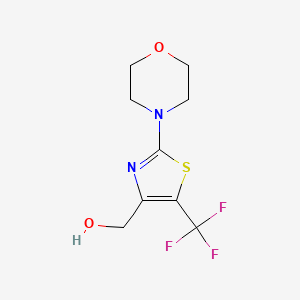
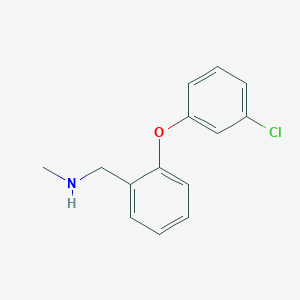
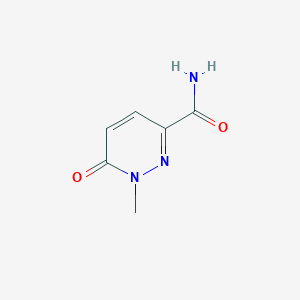



![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)


